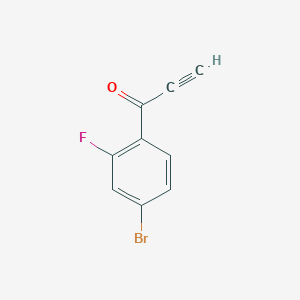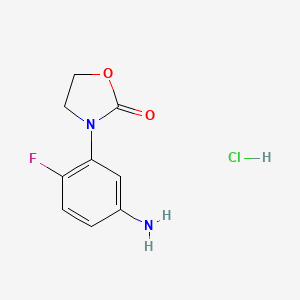
6-amino-5,7-dibromo-2H-chromen-2-one
概要
説明
6-amino-5,7-dibromo-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of amino and dibromo substituents on the chromen-2-one core, making it a valuable molecule for various scientific research applications.
科学的研究の応用
6-amino-5,7-dibromo-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-dibromo-2H-chromen-2-one typically involves the bromination of 6-amino-2H-chromen-2-one. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where bromine atoms are introduced at the 5 and 7 positions of the chromen-2-one ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-amino-5,7-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromo substituents can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 6-nitro-5,7-dibromo-2H-chromen-2-one.
Reduction: Formation of 6-amino-2H-chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 6-amino-5,7-dibromo-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The amino and dibromo substituents play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar Compounds
6-amino-2H-chromen-2-one: Lacks the dibromo substituents, resulting in different chemical and biological properties.
5,7-dibromo-2H-chromen-2-one: Lacks the amino group, affecting its reactivity and biological activity.
6-nitro-5,7-dibromo-2H-chromen-2-one: Contains a nitro group instead of an amino group, leading to different chemical behavior and biological effects.
Uniqueness
6-amino-5,7-dibromo-2H-chromen-2-one is unique due to the presence of both amino and dibromo substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
特性
IUPAC Name |
6-amino-5,7-dibromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-3-6-4(8(11)9(5)12)1-2-7(13)14-6/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLNBQDNVRHCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C(=C21)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)
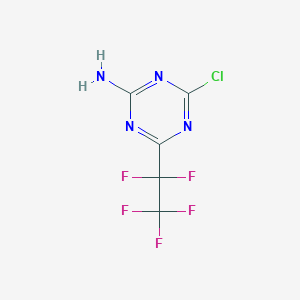
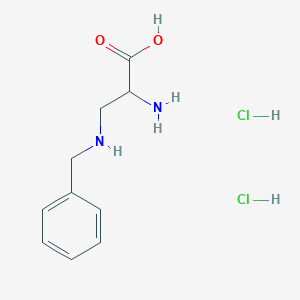
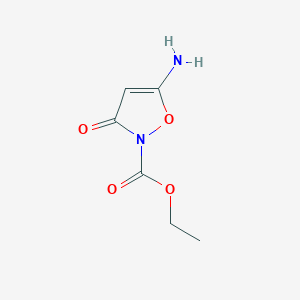
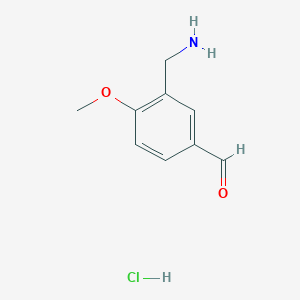
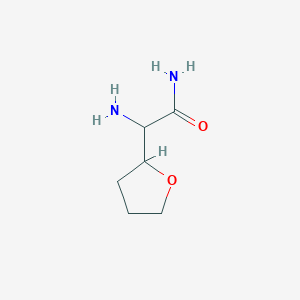
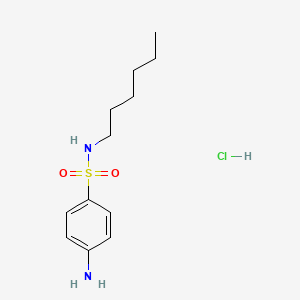

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)

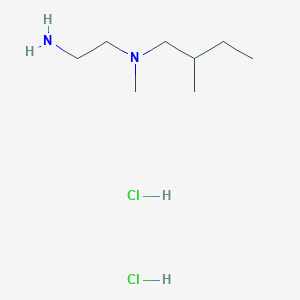
![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)
